molecular formula C19H23NO6S B4673272 N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B4673272
M. Wt: 393.5 g/mol
InChI Key: FPCVVRHOEGEVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a critical role in many physiological processes, including osmosensation, mechanosensation, thermosensation, and pain perception. GSK1016790A has been extensively studied as a tool compound to probe the function of TRPV4 and to explore its therapeutic potential in various diseases.

Mechanism of Action

N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as an agonist of TRPV4 by binding to a specific site on the channel and inducing a conformational change that leads to the opening of the channel pore and the influx of calcium ions. TRPV4 activation by N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to mediate various physiological responses, such as cell swelling, membrane depolarization, and release of neurotransmitters and hormones.
Biochemical and physiological effects:
N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and tissue context. In general, TRPV4 activation by N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide leads to calcium influx and subsequent activation of downstream signaling pathways, such as protein kinases and phospholipases. N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to induce cell swelling and membrane depolarization in TRPV4-expressing cells, as well as to stimulate the release of neurotransmitters and hormones, such as glutamate, substance P, and oxytocin.

Advantages and Limitations for Lab Experiments

N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several advantages as a tool compound for TRPV4 research. It is a potent and selective agonist of TRPV4, with little or no activity on other TRP channels or ion channels. It is also water-soluble and stable, and can be easily synthesized and purified. However, N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has some limitations as well. It is a sulfonamide compound, which may have off-target effects on other proteins or enzymes. It is also relatively expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide research. One direction is to further investigate the role of TRPV4 in various physiological and pathological processes, such as osteoarthritis, pulmonary edema, and bladder dysfunction. Another direction is to develop more potent and selective TRPV4 agonists or antagonists for therapeutic applications. Finally, N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be used as a template for the design and synthesis of novel sulfonamide compounds with improved pharmacological properties and selectivity.

Scientific Research Applications

N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been widely used as a pharmacological tool to investigate the function of TRPV4 in various physiological and pathological processes. It has been shown to activate TRPV4 in a dose-dependent manner and to induce calcium influx and membrane currents in TRPV4-expressing cells. N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used to study the role of TRPV4 in osmosensation, mechanosensation, thermosensation, and pain perception, as well as in various diseases, such as osteoarthritis, pulmonary edema, and bladder dysfunction.

properties

IUPAC Name

N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S/c1-13(2)26-17-6-4-14(10-18(17)23-3)12-20-27(21,22)15-5-7-16-19(11-15)25-9-8-24-16/h4-7,10-11,13,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCVVRHOEGEVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-isopropoxy-3-methoxybenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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